molecular formula C18H14F2N2O3 B13989405 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 21631-62-9

5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B13989405
CAS No.: 21631-62-9
M. Wt: 344.3 g/mol
InChI Key: KDBXJFLANWIHQG-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound provided for research and development purposes. This molecule features a hydantoin (imidazolidine-2,4-dione) core structure, which is a five-membered ring system known for its diverse biological activities and presence in pharmacologically active compounds . The core structure is substituted with acetyl and methyl groups at the 5-position, which can influence the compound's stereochemistry and physicochemical properties. The molecule is further functionalized with 4-fluorophenyl groups on the two nitrogen atoms. Researchers are exploring this and related hydantoin derivatives for their potential in various scientific applications . The presence of fluorine atoms on the phenyl rings is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Related hydantoin and imidazolidine-2,4-dione derivatives have been reported in scientific literature to possess a range of biological activities, suggesting this compound could be a valuable intermediate or building block in the synthesis of more complex molecules for investigative purposes . It may also serve as a key starting material in the development of novel compounds for biochemical screening. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety protocols.

Properties

CAS No.

21631-62-9

Molecular Formula

C18H14F2N2O3

Molecular Weight

344.3 g/mol

IUPAC Name

5-acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C18H14F2N2O3/c1-11(23)18(2)16(24)21(14-7-3-12(19)4-8-14)17(25)22(18)15-9-5-13(20)6-10-15/h3-10H,1-2H3

InChI Key

KDBXJFLANWIHQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)N(C(=O)N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the imidazolidine-2,4-dione ring system (hydantoin core).
  • Introduction of 4-fluorophenyl substituents at the 1 and 3 positions.
  • Functionalization at the 5-position with acetyl and methyl groups.

The synthetic routes often start from appropriately substituted precursors such as 4-fluoroacetophenone or 1,2-bis(4-fluorophenyl)ethane-1,2-dione, followed by ring closure and further functional group modifications.

Specific Preparation Routes and Conditions

Synthesis from 4-Fluoroacetophenone and Ammonium Carbonate

One reported method involves the reaction of 4-fluoroacetophenone with ammonium carbonate and potassium cyanide in aqueous ethanol. The mixture is heated at 328–333 K until completion, monitored by TLC. After acidification and extraction steps, the imidazolidine-2,4-dione derivative is precipitated and purified by recrystallization from ethanol/water, achieving a yield of approximately 75%.

Step Reagents/Conditions Outcome
Starting materials 4-Fluoroacetophenone, ammonium carbonate, potassium cyanide Formation of hydantoin intermediate
Reaction conditions Heating at 328–333 K in 60% aqueous ethanol Completion monitored by TLC
Work-up Acidification with HCl, extraction, recrystallization Product yield 75%, mp 485–488 K

This method provides a reliable route to 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, a key intermediate for further acetylation.

Alkylation and Arylation via Sodium Hydride Mediated Reactions

A series of alkylation and arylation reactions on imidazolidine-2,4-dione derivatives have been reported using sodium hydride (NaH) as a base in DMF solvent under inert atmosphere. For example, methylation with iodomethane or phenethylation with 2-bromoethylbenzene proceeds efficiently to give substituted imidazolidine-2,4-diones in yields ranging from 43% to 79%.

Reaction Type Reagents Conditions Yield (%) Product Description
Methylation Iodomethane, NaH, DMF Room temp, Ar atmosphere, 2 h 79 1,5,5-trimethylimidazolidine-2,4-dione
Phenethylation 2-Bromoethylbenzene, NaH, DMF Room temp, Ar atmosphere, 2 h 43 1-phenethylimidazolidine-2,4-dione
Sulfonylation Benzenesulfonyl chloride, NaH, DMF Room temp, Ar atmosphere, 2 h 71 1-(phenylsulfonyl)imidazolidine-2,4-dione

These reactions demonstrate the versatility of the hydantoin scaffold for substitution at nitrogen atoms, which can be adapted for introducing 4-fluorophenyl groups.

Use of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione as a Precursor

Another synthetic route involves the use of 1,2-bis(4-fluorophenyl)ethane-1,2-dione as a starting material, which undergoes condensation with appropriate amines or hydrazines in acetic acid under reflux for 24 hours under nitrogen atmosphere. After removal of acetic acid and extraction, the intermediate imidazolidine derivatives are isolated with yields around 68%.

Step Reagents/Conditions Outcome
Starting material 1,2-bis(4-fluorophenyl)ethane-1,2-dione, 1,2,4,5-benzenetetraamine tetrahydrochloride Formation of intermediate imidazolidine derivative
Reaction conditions Reflux in acetic acid, 24 h, inert atmosphere Yield 68%
Work-up Distillation, extraction, drying Purified intermediate

This route provides an alternative pathway to access bis(4-fluorophenyl) substituted imidazolidine-2,4-dione cores.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield (%) Notes
1 4-Fluoroacetophenone, ammonium carbonate, KCN Heating in aqueous ethanol, acidification 75 Formation of 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
2 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione Acylation with acetyl chloride or sulfonyl chlorides, triethylamine, DMAP, CH2Cl2 Variable Functionalization at 5-position
3 Imidazolidine-2,4-dione derivatives NaH-mediated alkylation/arylation in DMF, Ar atmosphere 43-79 Substitution at N1 and N3 positions
4 1,2-Bis(4-fluorophenyl)ethane-1,2-dione Condensation with amines in acetic acid, reflux, inert atmosphere 68 Intermediate for bis(4-fluorophenyl) substitution

Research Outcomes and Analysis

  • The synthetic methods provide moderate to good yields (43–79%) for key intermediates and final products.
  • Sodium hydride-mediated alkylation in DMF under inert atmosphere is a robust method for introducing various substituents onto the hydantoin ring.
  • The use of 4-fluoroacetophenone and 1,2-bis(4-fluorophenyl)ethane-1,2-dione as starting materials ensures the incorporation of fluorophenyl groups with high regioselectivity.
  • Acylation and sulfonylation reactions enable further functionalization at the 5-position, including acetyl groups, which are critical for the biological activity profile of the compound.
  • Crystallization and purification steps are crucial for obtaining analytically pure compounds suitable for characterization and biological evaluation.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorophenyl groups can enhance its binding affinity and selectivity for certain targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and substituents of 5-acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione with analogous compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield (%) Key Structural Features Reference
This compound 1,3-bis(4-Fluorophenyl), 5-methyl, 5-acetyl 374.3 (calculated) N/A Two 4-fluorophenyl groups, acetylated C5 N/A
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 5-(4-Fluorophenyl), 5-methyl 208.19 N/A Dihedral angle: 65.55°, 1D H-bonded chains
3-(4-Fluorophenyl)imidazolidine-2,4-dione 3-(4-Fluorophenyl) 195.1 61.2 Single fluorophenyl substituent
5-(4-Chlorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-5-methylimidazolidine-2,4-dione 5-(4-Chlorophenyl), 3-oxopropyl-4-fluorophenyl 375.1 45.6 Chlorophenyl and ketone side chain
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione 1-Sulfonyl-4-chlorophenyl, 5-(4-fluorophenyl) 396.8 N/A Sulfonyl group enhances inhibitory activity

Crystallographic and Conformational Differences

  • Dihedral Angles: The dihedral angle between the hydantoin core and aryl groups varies significantly: 65.55° in 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione .

Biological Activity

5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione is an organic compound with the molecular formula C18H14F2N2O3C_{18}H_{14}F_{2}N_{2}O_{3} and a molecular weight of approximately 344.31 g/mol. This compound features a unique imidazolidine structure, characterized by the presence of two 4-fluorophenyl groups and an acetyl group, which contribute to its potential biological activities in pharmaceuticals and materials science .

Chemical Structure and Properties

The structural formula of this compound is depicted below:

Structure C18H14F2N2O3\text{Structure }C_{18}H_{14}F_{2}N_{2}O_{3}

This compound's reactivity is attributed to its functional groups, which allow for various chemical reactions including oxidation, reduction, and substitution .

Biological Activity Overview

Research into the biological activity of this compound has indicated potential in several areas:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit antitumor effects. The specific mechanisms through which this compound operates remain under investigation.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological processes .

The mechanism of action for this compound involves its binding to target enzymes and receptors. This interaction can lead to modulation of cellular pathways that are critical for various biological functions .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameMolecular FormulaUnique Features
5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dioneC18H14Cl2N2O3Contains chlorine instead of fluorine
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dioneC13H12F2N2O2Lacks the acetyl group; simpler structure
1-(4-Fluorophenyl)-3-methylimidazolidine-2,4-dioneC13H12F2N2ODifferent substitution pattern on the imidazolidine ring

These comparisons highlight variations in substituent groups and structural complexity while emphasizing the unique attributes of this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation or acylation of a precursor imidazolidine-2,4-dione. For example, sulfonylation reactions often use chlorophenylsulfonyl chloride in dichloromethane (CH₂Cl₂) with triethylamine as a base, monitored by TLC for completion . Acetylation may involve pyridine as a solvent and acyl chloride derivatives under inert atmospheres . Yield optimization requires controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to reagent) and reaction time (typically 4–8 hours at room temperature). Side products, such as incomplete substitution or hydrolysis byproducts, can be minimized using catalytic DMAP (4-dimethylaminopyridine) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodology :

  • X-ray crystallography : Resolves spatial conformation, dihedral angles between fluorophenyl groups (e.g., 6.07°–8.67°), and hydrogen-bonding networks (N–H⋯O, C–H⋯O) .
  • NMR spectroscopy : ¹⁹F NMR identifies electronic environments of fluorine atoms (δ ≈ -115 to -120 ppm for para-substituted fluorophenyl groups). ¹H NMR distinguishes acetyl and methyl protons (δ ~2.3–2.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 399.12 for C₁₉H₁₅F₂N₂O₃) .

Advanced Research Questions

Q. How do crystallographic data resolve discrepancies in pharmacological activity predictions for this compound?

  • Methodology : The U-shaped conformation observed in X-ray studies (centroid-to-centroid distances: 3.76–3.91 Å) suggests steric hindrance may limit binding to flat enzymatic active sites . Computational docking (e.g., AutoDock Vina) can correlate crystal structure data with inhibitory activity against targets like aldose reductase. Discrepancies between predicted and observed IC₅₀ values may arise from dynamic interactions (e.g., C–H⋯F contacts stabilizing off-target binding) .

Q. What strategies address inconsistencies in solubility and stability during in vitro assays?

  • Methodology :

  • Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions, but limit final concentration to <1% to avoid cellular toxicity. For aqueous buffers, employ cyclodextrin-based solubilizers or micellar systems .
  • Stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C). Hydrolysis of the acetyl group is a common instability; replacing it with more hydrolytically stable groups (e.g., trifluoroacetyl) may improve half-life .

Q. How can computational methods enhance the design of derivatives with improved selectivity?

  • Methodology :

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to predict optimal substituents. For example, electron-withdrawing groups on the fluorophenyl rings enhance binding to hydrophobic enzyme pockets .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100-ns trajectories to identify residues critical for selectivity (e.g., Lys77 in aldose reductase) .

Contradictions and Resolutions

  • Issue : Variability in reported hypoglycemic activity across studies.
    • Resolution : Differences may stem from assay conditions (e.g., glucose concentration) or metabolite interference. Standardize protocols using recombinant enzyme assays (e.g., aldose reductase inhibition at pH 6.2) .

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